molecular formula C12H11FN2O B2812237 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 219865-66-4

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2812237
CAS No.: 219865-66-4
M. Wt: 218.231
InChI Key: HSNLIVRSMVOMMY-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of 4-fluorobenzylamine with 6-methylpyridazin-3-one under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of a fluorophenyl group and a pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(4-fluorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone class, recognized for its unique structure that includes a fluorophenyl group and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : 218.23 g/mol
  • CAS Number : 219865-66-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 6-methylpyridazin-3-one under specific conditions, often utilizing ethanol as a solvent at elevated temperatures. This method allows for the efficient formation of the desired product with high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor for certain enzymes or receptors, modulating various biological pathways. The exact molecular interactions and pathways are still under investigation.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. For instance, it has been studied for its inhibitory effects on proteases, which are critical in various biological processes and diseases, including viral infections .

Antifungal and Antiviral Activities

Preliminary studies have suggested that this compound may possess antifungal and antiviral properties. Its structural characteristics allow it to interact effectively with biological membranes and cellular components, enhancing its therapeutic potential against infections .

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

  • Antiviral Activity Against SARS-CoV-2 : Molecular docking studies indicated that the compound could bind effectively to the active site of viral proteases, suggesting its potential as a therapeutic agent against COVID-19 .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibited specific enzymes involved in metabolic pathways, showcasing its role as a modulator in biochemical processes .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition of proteases
Antiviral ActivityPotential activity against SARS-CoV-2
Antifungal PropertiesPreliminary evidence of antifungal effects

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNLIVRSMVOMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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